2-cyclopentyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide
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Overview
Description
2-cyclopentyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide is a chemical compound with a complex structure that includes a cyclopentyl group, an oxolane ring, and a hydroxyethoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the hydroxyethoxy side chain: This step involves the reaction of the oxolane ring with an appropriate hydroxyethoxy reagent, often under basic conditions.
Attachment of the cyclopentyl group: This can be done through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the intermediate formed in the previous step.
Formation of the acetamide group: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxolane ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
2-cyclopentyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving oxolane and hydroxyethoxy groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The hydroxyethoxy side chain and oxolane ring may interact with enzymes or receptors, modulating their activity. The cyclopentyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: This compound also contains a hydroxyethoxy group and has applications in photoinitiation.
2-(2-hydroxyethoxy)acetamide: A simpler compound with a hydroxyethoxy group, used in various chemical reactions.
Uniqueness
2-cyclopentyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide is unique due to its combination of a cyclopentyl group, oxolane ring, and hydroxyethoxy side chain. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-cyclopentyl-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c16-6-8-19-14(5-7-18-11-14)10-15-13(17)9-12-3-1-2-4-12/h12,16H,1-11H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFUMLIUSSIMBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2(CCOC2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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